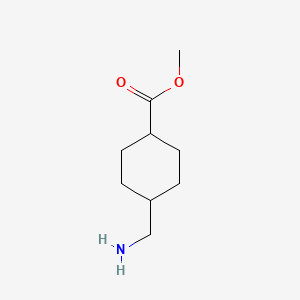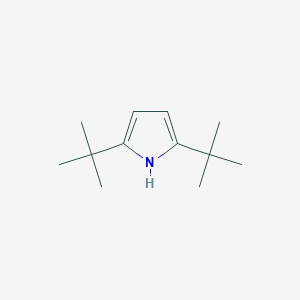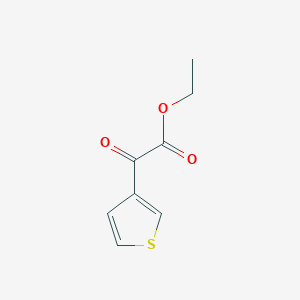![molecular formula C13H9NS B1316450 4-Phenylthieno[3,2-c]pyridine CAS No. 81820-65-7](/img/structure/B1316450.png)
4-Phenylthieno[3,2-c]pyridine
概要
説明
4-Phenylthieno[3,2-c]pyridine is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyridine ring with a phenyl group attached at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenylthieno[3,2-c]pyridine typically involves the following steps:
Formation of Chalcone Intermediate: The reaction of 4-bromoacetophenone with vetraldehyde (3,4-dimethoxybenzaldehyde) in ethanol and sodium hydroxide solution produces a chalcone intermediate.
Cyclization: The chalcone intermediate is then treated with 2-cyanothioacetamide to form the corresponding pyridinethione.
Final Cyclization: The pyridinethione is further reacted with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to yield the final this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques.
化学反応の分析
Types of Reactions
4-Phenylthieno[3,2-c]pyridine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the electron-rich nature of the thiophene and pyridine rings, this compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Nitration: Typically involves the use of nitric acid and sulfuric acid.
Halogenation: Can be achieved using halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include nitrated and halogenated derivatives of this compound, which can be further utilized in various applications.
科学的研究の応用
4-Phenylthieno[3,2-c]pyridine has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have shown promising antimicrobial activity against strains such as Escherichia coli, Bacillus mycoides, and Candida albicans.
Materials Science: It is used in the synthesis of highly efficient red phosphorescent emitters for applications in phosphorescent organic light-emitting diodes (PhOLEDs).
Malaria Research: Derivatives of this compound have been identified as selective inhibitors of plasmodial glycogen synthase kinase-3, a potential target for anti-malarial drugs.
作用機序
The mechanism of action of 4-Phenylthieno[3,2-c]pyridine varies depending on its application:
類似化合物との比較
Similar Compounds
4-Phenylthieno[2,3-b]pyridine: A derivative that has shown selective inhibition of plasmodial glycogen synthase kinase-3.
Thieno[3,2-c]pyridine Derivatives: These compounds exhibit similar antimicrobial properties and are used in various biological applications.
Uniqueness
4-Phenylthieno[3,2-c]pyridine is unique due to its specific ring structure, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications such as organic electronics and medicinal chemistry.
特性
IUPAC Name |
4-phenylthieno[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NS/c1-2-4-10(5-3-1)13-11-7-9-15-12(11)6-8-14-13/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXKIEYHNLJFQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC3=C2C=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70509555 | |
| Record name | 4-Phenylthieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70509555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81820-65-7 | |
| Record name | 4-Phenylthieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70509555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The research paper explores the use of 4-Phenylthieno[3,2-c]pyridine not in its isolated form, but as a ligand within a larger iridium(III) complex. This complex, iridium(III) bis(this compound)acetylacetonate, acts as a phosphorescent dopant in the OLED device []. The this compound ligand likely plays a crucial role in influencing the photophysical properties of the iridium complex, ultimately affecting the color and efficiency of light emission from the OLED.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



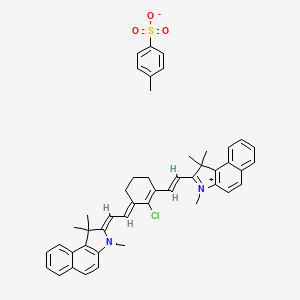
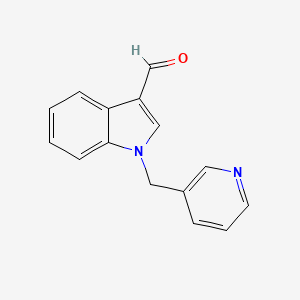
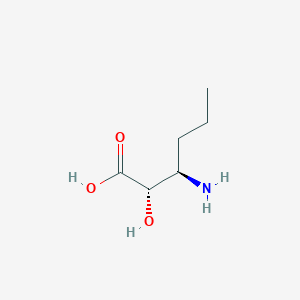
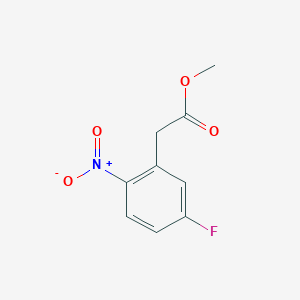

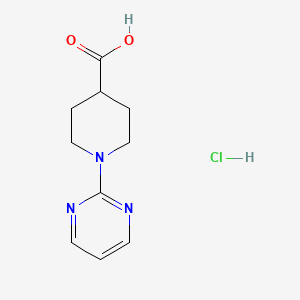
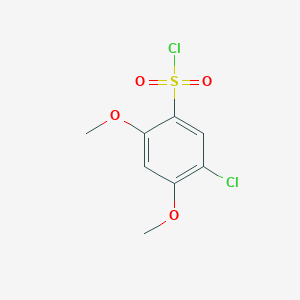
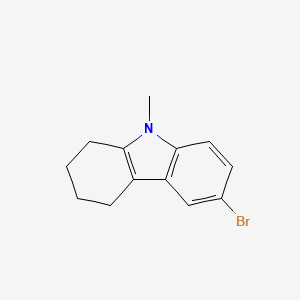
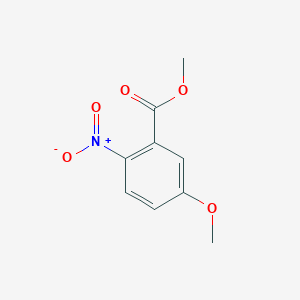
![1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1316398.png)
